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Compound of Interest

Compound Name: 4-Phenoxyphenylacetic acid

Cat. No.: B134063 Get Quote

An In-Depth Technical Guide to 2-(4-Phenoxyphenyl)acetic Acid for Advanced Research and

Development

Nomenclature and Identification
2-(4-Phenoxyphenyl)acetic acid is a carboxylic acid derivative featuring a phenyl group linked

to a phenylacetic acid core via an ether bridge. This structure is a key pharmacophore in

various biologically active molecules. Its formal nomenclature and primary identifiers are crucial

for unambiguous scientific communication and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-

(4-phenoxyphenyl)acetic acid.[1] It is frequently referred to by its common synonym, 4-
Phenoxyphenylacetic acid.[1][2]

Key Identifiers:

CAS Number: 6328-74-1[1][2]

Molecular Formula: C₁₄H₁₂O₃[1]

Molecular Weight: 228.24 g/mol [1][2]

Physicochemical Properties
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Understanding the physicochemical properties of 2-(4-phenoxyphenyl)acetic acid is

fundamental for its handling, formulation, and application in experimental settings.

Property Value Source

IUPAC Name
2-(4-phenoxyphenyl)acetic

acid
PubChem CID 239077[1]

Molecular Formula C₁₄H₁₂O₃ PubChem CID 239077[1]

Molecular Weight 228.24 g/mol PubChem CID 239077[1]

Appearance Solid Sigma-Aldrich[2]

Melting Point 72-79 °C Sigma-Aldrich[2]

Linear Formula C₆H₅OC₆H₄CH₂CO₂H Sigma-Aldrich[2]

Synthesis and Purification
The synthesis of 2-(4-phenoxyphenyl)acetic acid is most commonly achieved via a modification

of the Williamson ether synthesis, a robust and well-established method for forming ether

linkages. This approach involves the nucleophilic attack of a phenoxide on an alkyl halide.

Synthetic Rationale
The core of the synthesis involves the reaction between 4-phenoxyphenol and a suitable two-

carbon synthon bearing a carboxylic acid or its precursor. The phenolic hydroxyl group is

weakly acidic and must be deprotonated with a base to form the more nucleophilic phenoxide

ion. This phenoxide then displaces a halide from an α-haloacetic acid derivative. Subsequent

acidification is required to protonate the carboxylate salt, yielding the final product.

Detailed Experimental Protocol: Synthesis from 4-
Phenoxyphenol
This protocol describes a representative lab-scale synthesis.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylacetic-acid
https://www.sigmaaldrich.com/HK/zh/product/aldrich/665053
https://www.sigmaaldrich.com/HK/zh/product/aldrich/665053
https://www.sigmaaldrich.com/HK/zh/product/aldrich/665053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Phenoxyphenol

Sodium chloroacetate

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl), concentrated

Deionized water

Ethanol (for recrystallization)

Suitable reaction solvent (e.g., water or a polar aprotic solvent like DMF)

Procedure:

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve 4-phenoxyphenol and a stoichiometric equivalent of sodium hydroxide in the

chosen solvent. Stir the mixture at room temperature for 30 minutes to ensure complete

formation of the sodium 4-phenoxyphenoxide salt. The formation of this salt is critical as it

significantly enhances the nucleophilicity of the oxygen atom.

Nucleophilic Substitution: Add a solution of sodium chloroacetate (1.0 to 1.2 equivalents) to

the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours.

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This

step constitutes the key C-O bond formation.

Work-up and Acidification: After cooling the reaction mixture to room temperature, pour it into

an excess of cold water. Acidify the aqueous solution by slowly adding concentrated HCl with

stirring until the pH is approximately 1-2. This step is crucial to protonate the sodium

carboxylate intermediate, causing the desired 2-(4-phenoxyphenyl)acetic acid to precipitate

out of the solution as a solid.

Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash

the solid with cold deionized water to remove inorganic salts and any remaining acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system, such as an ethanol/water mixture, to yield the final product with high purity.

Synthesis Workflow Diagram

Reactants & Reagents

Reaction & Work-up

4-Phenoxyphenol

Step 1: Deprotonation
Formation of Sodium 4-phenoxyphenoxide

Sodium Chloroacetate

Step 2: Nucleophilic Substitution
(Williamson Ether Synthesis)

Sodium Hydroxide (NaOH)

Step 3: Acidification
(with HCl)

Step 4: Isolation
(Filtration)

Step 5: Purification
(Recrystallization)

Final Product:
2-(4-phenoxyphenyl)acetic acid
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(4-phenoxyphenyl)acetic acid.

Applications in Drug Discovery and Development
The phenoxyacetic acid motif is a privileged scaffold in medicinal chemistry. Derivatives of 2-(4-

phenoxyphenyl)acetic acid, in particular, have been investigated for their potent anti-

inflammatory properties.

Scaffold for Anti-Inflammatory Agents
Substituted (phenoxyphenyl)acetic acids are structurally related to several non-steroidal anti-

inflammatory drugs (NSAIDs). For instance, the drug fenclofenac is [2-(2,4-

dichlorophenoxy)phenyl]acetic acid.[3] Research has shown that modifications to the phenyl

rings, such as halogen substitution, can significantly enhance anti-inflammatory activity.[3][4]

This makes 2-(4-phenoxyphenyl)acetic acid a valuable parent compound for generating

libraries of analogues in the search for novel anti-inflammatory agents with improved efficacy

and safety profiles.

Mechanism of Action: Selective COX-2 Inhibition
A primary mechanism for the anti-inflammatory effect of many NSAIDs is the inhibition of

cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively

expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-

2, which is induced at sites of inflammation and is responsible for synthesizing pro-

inflammatory prostaglandins.

Compounds based on the phenoxyacetic acid scaffold have been designed as selective COX-2

inhibitors.[5] The therapeutic rationale is that selective inhibition of COX-2 can reduce

inflammation while sparing COX-1, thereby minimizing the gastrointestinal side effects

commonly associated with non-selective NSAIDs. The ether linkage and the carboxylic acid

moiety of 2-(4-phenoxyphenyl)acetic acid are key binding features that can be exploited to

achieve potent and selective interaction with the active site of the COX-2 enzyme.

Inflammatory Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-Phenoxyphenylacetic acid | C14H12O3 | CID 239077 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 4-苯氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b134063?utm_src=pdf-body-img
https://www.benchchem.com/product/b134063?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylacetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxyphenylacetic-acid
https://www.sigmaaldrich.com/HK/zh/product/aldrich/665053
https://pubmed.ncbi.nlm.nih.gov/6620297/
https://pubmed.ncbi.nlm.nih.gov/6620297/
https://pubmed.ncbi.nlm.nih.gov/6620298/
https://pubmed.ncbi.nlm.nih.gov/6620298/
https://www.mdpi.com/1420-3049/29/6/1309
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [4-Phenoxyphenylacetic acid IUPAC name and
synonyms]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134063#4-phenoxyphenylacetic-acid-iupac-name-
and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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